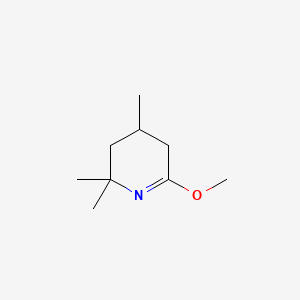
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is an organic compound with a unique structure that includes a tetrahydropyridine ring substituted with methoxy and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanediol with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the tetrahydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound with a similar tetrahydropyridine ring structure.
2,2,4-Trimethyl-1,3-dioxolane: A structurally related compound with different functional groups.
Uniqueness: 6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and trimethyl substitution make it a versatile compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
185120-81-4 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.241 |
IUPAC-Name |
6-methoxy-2,2,4-trimethyl-4,5-dihydro-3H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-8(11-4)10-9(2,3)6-7/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
HWSOQZGEGYYXNS-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC(C1)(C)C)OC |
Synonyme |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,2,4-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















